Butamirate Butamirate Butamirate is an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 18109-80-3
VCID: VC21353293
InChI: InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
SMILES: CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol

Butamirate

CAS No.: 18109-80-3

Cat. No.: VC21353293

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Butamirate - 18109-80-3

CAS No. 18109-80-3
Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate
Standard InChI InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
Standard InChI Key DDVUMDPCZWBYRA-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC

Chemical Structure and Properties

Structural Composition

Butamirate, chemically known as α-Ethylbenzeneacetic acid 2-[2-(diethylamino)ethoxy]ethyl ester, has the molecular formula C₁₈H₂₉NO₃ and a molecular weight of 307.43 g/mol . The compound is typically utilized in clinical formulations as its citrate salt (butamirate citrate), which has the molecular formula C₂₄H₃₇NO₁₀ and a molecular weight of 499.55 g/mol .

The molecular structure features a phenyl ring connected to a butyric acid moiety, which is esterified with a diethylaminoethoxyethanol group. This unique structure contributes to its pharmacological activity and distinguishes it from other antitussive agents .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Butamirate and Butamirate Citrate

PropertyButamirate (Free Base)Butamirate Citrate
Physical statePractically colorless liquidWhite solid
Molecular formulaC₁₈H₂₉NO₃C₂₄H₃₇NO₁₀
Molecular weight307.43 g/mol499.55 g/mol
Boiling point140-155°C (at 1 mm Hg)Not applicable
Melting pointNot specified66-68°C
SolubilityPractically insoluble in water; very soluble in alcohol, acetone, etherSlightly soluble in chloroform, DMSO, methanol
Storage conditionsNot specifiedHygroscopic, requires refrigeration, under inert atmosphere

The compound contains three oxygen atoms and one nitrogen atom, giving it a percent composition of 70.32% carbon, 9.51% hydrogen, 4.56% nitrogen, and 15.61% oxygen .

Pharmacology and Mechanism of Action

Secondary Pharmacological Effects

Beyond its central antitussive action, butamirate exhibits several additional pharmacological properties that contribute to its therapeutic profile:

  • Bronchospasmolytic effects: Butamirate has been shown to reduce bronchospasm through peripheral actions, which may complement its antitussive effects .

  • Anti-inflammatory properties: The compound demonstrates anti-inflammatory activity, which may be beneficial in managing cough associated with inflammatory respiratory conditions .

  • Anticholinergic effects: Butamirate possesses non-specific anticholinergic properties that may contribute to its efficacy in reducing excessive secretions and modulating bronchial tone .

These multifaceted actions suggest that butamirate may be particularly effective in managing cough with both acute and chronic etiologies .

Therapeutic Uses

Primary Clinical Applications

The primary therapeutic application of butamirate is the symptomatic treatment of non-productive (dry) cough . Its efficacy in this indication has been demonstrated in several clinical studies, including comparative trials against codeine and placebo .

Additional Clinical Applications

Beyond its primary use as an antitussive, butamirate has been utilized for:

  • Anxiolytic effects: Some clinical evidence suggests butamirate may possess anxiolytic properties, potentially beneficial in anxiety-associated cough .

  • Muscle relaxant effects: The compound has demonstrated muscle relaxant properties that may contribute to its efficacy in cough associated with muscular tension .

Butamirate is predominantly available as an over-the-counter medication in many countries, formulated as syrups, drops, and tablets for oral administration .

Manufacturing and Synthesis

Synthetic Pathway

The synthesis of butamirate involves the esterification of phenylethylacetyl chloride (α-phenylbutyric acid chloride) with diethylaminoethoxyethanol . The detailed manufacturing process, as described in the patent literature, involves several key steps:

  • Dissolution of α-phenylbutyric acid chloride (18.2 grams) in toluene (25 ml)

  • Slow addition of diethylaminoethoxyethanol (16.1 grams) in toluene (25 ml)

  • Heating of the reaction mixture under reflux for 8 hours

  • Post-reaction processing including cooling, pouring onto ice, alkalinization with dilute ammonia

  • Extraction, washing, and purification steps

  • Salt formation using citric acid in warm acetone

The final product, butamirate citrate, crystallizes from acetone with a melting point of 75°C .

Clinical Research and Efficacy

Clinical Trials

The efficacy of butamirate has been evaluated in several clinical studies. A notable randomized, placebo-controlled, six-way crossover study compared the effects of butamirate at various doses (22.5 mg, 45.0 mg, 67.5 mg, and 90.0 mg), dextromethorphan (30 mg), and placebo on capsaicin-induced cough in healthy volunteers .

In this study, the primary endpoint was the area under the curve (AUC₀₋₁₂ₕ) of log₁₀C5 (the concentration of capsaicin causing five coughs) from pre-dose to 12 hours after dosing . The results of this study are summarized in Table 2.

Table 2: Geometric Least Square Mean AUC(0,12 h) of log₁₀C5 Across Treatment Groups

TreatmentMean AUC(0,12 h)Treatment/Placebo Ratio95% CIP value
Dextromethorphan 30 mg21.451.061.02, 1.110.011
Butamirate 22.5 mg19.830.960.90, 1.020.171
Butamirate 45.0 mg21.231.050.99, 1.100.095
Butamirate 67.5 mg21.271.020.98, 1.070.322
Butamirate 90.0 mg21.231.020.98, 1.060.265
Placebo20.18 - 20.79*---

*Placebo values varied slightly between treatment comparisons .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Butamirate undergoes metabolism to two primary metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol . The pharmacokinetic parameters of these metabolites have been characterized in clinical studies and are summarized in Table 3.

Table 3: Pharmacokinetic Parameters of Butamirate Metabolites Following Different Doses

MetaboliteParameterButamirate 22.5 mgButamirate 45 mgButamirate 67.5 mgButamirate 90 mg
2-phenylbutyric acidAUC(0,12 h) (ng ml⁻¹ h)8,404.28515,043.96023,308.59930,379.565
2-phenylbutyric acidCmax (ng ml⁻¹)932.4Not specifiedNot specified3357.4
DiethylaminoethoxyethanolCmax (ng ml⁻¹)33.8Not specifiedNot specified115.5

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator